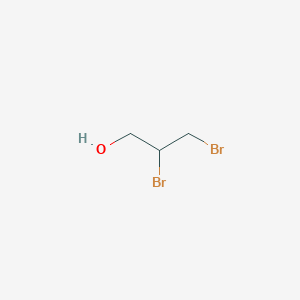

2,3-Dibromo-1-propanol

Description

Properties

IUPAC Name |

2,3-dibromopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVCIORZLNBIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2O | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021817 | |

| Record name | 2,3-Dibromopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dibromo-1-propanol is a clear colorless to slightly yellow viscous liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] Faintly yellow clear viscous liquid; [MSDSonline] | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromopropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

426 °F at 760 mmHg (NTP, 1992), 219 °C | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromopropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ALCOHOL, ETHER, BENZENE, In water, 5.20X10+4 mg/l @ 25 °C. | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.120 @ 20 °C/4 °C | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 134.6 °F ; 5 mmHg at 184.1 °F; 10 mmHg at 208.8 °F (NTP, 1992), 0.09 [mmHg], 0.09 mm Hg @ 25 °C | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromopropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

96-13-9 | |

| Record name | 2,3-DIBROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0YBW1OA2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIBROMOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1-propanol: Physical and Chemical Properties

This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dibromo-1-propanol, tailored for researchers, scientists, and professionals in drug development.

General Information

This compound (CAS No. 96-13-9) is a halogenated organic compound.[1][2] It is recognized as a metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate.[1][3] This compound has been utilized as an intermediate in the synthesis of pharmaceuticals, insecticides, and flame retardants.[2][3][4] Notably, it is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[2][3][4]

Physical Properties

This compound is a clear, colorless to slightly yellow, viscous liquid at room temperature.[1][2][3] It possesses a faint, pungent odor and can darken upon exposure to air or light.[2]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆Br₂O[1][5] |

| Molecular Weight | 217.89 g/mol [1][5] |

| Appearance | Clear colorless to slightly yellow viscous liquid[1][2][3] |

| Boiling Point | 219 °C (426 °F) at 760 mmHg[1][6][7] |

| 95-97 °C at 10 mmHg[3] | |

| Melting Point | 9 °C[7][8] |

| Density | 2.12 g/mL at 25 °C[3][5] |

| Vapor Pressure | 1 mmHg at 57 °C (134.6 °F)[1][6] |

| 5 mmHg at 84.5 °C (184.1 °F)[1][6] | |

| 10 mmHg at 98.2 °C (208.8 °F)[1][6] | |

| Refractive Index | n20/D 1.559[3] |

| Flash Point | >110 °C (>230 °F)[1][5][6] |

Chemical Properties

Table 2: Chemical and Solubility Properties of this compound

| Property | Description |

| Solubility | Water: 50 to 100 mg/mL at 20 °C[2][5][6] |

| Soluble in alcohol, ether, benzene, and acetone[2][8] | |

| Stability | Stable under normal temperatures and pressures[2][9] |

| Reactivity | Incompatible with strong oxidizing agents[2][6] |

| Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][6] |

Experimental Protocols

Synthesis of this compound via Bromination of Allyl Alcohol

A common method for the preparation of this compound is the addition of bromine to allyl alcohol.[1][10]

Materials:

-

Allyl alcohol

-

Bromine

-

Carbon tetrachloride (or other inert, non-polar solvent)[11]

-

Glass-lined reaction vessel[11]

-

Calcium bromide dihydrate (optional, as a promoter)[11]

Procedure:

-

Charge the reaction vessel with carbon tetrachloride, a portion of the allyl alcohol, and calcium bromide dihydrate (if used).[11]

-

Cool the mixture to a temperature between -20 °C and 25 °C under a nitrogen blanket.[11]

-

Simultaneously and slowly add the remaining allyl alcohol and a solution of bromine in carbon tetrachloride to the reaction mixture over a period of approximately one hour.[10][11] Maintain the reaction temperature within the specified range.

-

After the addition is complete, the reaction mixture is processed to remove the solvent.

-

The crude product is then purified by fractional distillation under reduced pressure.[10][11] The fraction boiling at 95-97 °C/10 mmHg is collected.[10]

A continuous process has also been described where allyl alcohol and bromine are continuously added to a reactor containing an immiscible reaction medium, and the product is continuously removed.[12]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of this compound's uses and associated hazards.

References

- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 96-13-9 [chemicalbook.com]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmaceutical and chemical intermediates,CAS#:96-13-9,2,3-二溴丙醇,this compound [en.chemfish.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 96-13-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]

- 12. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]

Synthesis of 2,3-Dibromo-1-propanol from Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dibromo-1-propanol, a valuable chemical intermediate, utilizing glycerol as a sustainable starting material. As the direct conversion of glycerol to this compound is not a widely established method, this document focuses on a robust and well-documented two-step synthetic pathway. The initial step involves the conversion of glycerol to the key intermediate, allyl alcohol, followed by the subsequent bromination of allyl alcohol to yield the target compound.

This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of quantitative data to aid researchers in the successful synthesis and optimization of this compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from glycerol is most effectively achieved through a two-step process:

-

Step 1: Dehydration of Glycerol to Allyl Alcohol. This key transformation converts the readily available glycerol into the versatile intermediate, allyl alcohol. Several methods have been developed for this conversion, with the reaction using formic acid being a prominent example.[1][2] Catalytic approaches in the gas phase using supported iron and nickel bimetallic oxides have also been explored.[3]

-

Step 2: Bromination of Allyl Alcohol. The resulting allyl alcohol is then subjected to an electrophilic addition reaction with bromine to yield this compound. This is a well-established and efficient reaction.[4][5]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for the conversion of glycerol to this compound.

Step 1: Synthesis of Allyl Alcohol from Glycerol

The conversion of glycerol to allyl alcohol can be achieved through various methods, including reaction with carboxylic acids like formic or oxalic acid, and catalytic dehydration.

Reaction with Formic Acid

The reaction of glycerol with formic acid is a classical and effective method for producing allyl alcohol.[1] The process involves the formation of glyceryl formate esters as intermediates, which then decompose upon heating to yield allyl alcohol.

Reaction Pathway:

Caption: Reaction pathway for the synthesis of allyl alcohol from glycerol and formic acid.

Quantitative Data for Allyl Alcohol Synthesis

The following table summarizes key quantitative data from various reported methods for the synthesis of allyl alcohol from glycerol.

| Method | Catalyst/Reagent | Temperature (°C) | Heating Rate (°C/min) | Yield (%) | Reference |

| Formic Acid Method | Formic Acid | 220-260 | 2.0-7.0 | >80 | [2][6] |

| Formic Acid Method | Formic Acid | 195-260 (distill) | - | ~50-60 | [1] |

| Catalytic Dehydration | Iron on Alumina | - | - | 9-19.5 | [7] |

| Orthoester Thermolysis | PPTS (cat.) | 270 | - | High | [8][9] |

PPTS: Pyridinium p-toluenesulfonate

Experimental Protocol: Allyl Alcohol from Glycerol and Formic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

-

Glycerol (2 kg, 21.7 moles)

-

85% Formic Acid (700 g, 12.9 moles initially, with subsequent additions)

-

Potassium Carbonate

Equipment:

-

5-L round-bottom flask

-

Condenser for downward distillation

-

Thermometer

-

Receiving flask

-

Separatory funnel

Procedure:

-

Combine 2 kg of glycerol and 700 g of 85% formic acid in the 5-L round-bottom flask.

-

Heat the mixture and distill, collecting the fraction that comes over between 195-260 °C.

-

Allow the reaction mixture to cool to approximately 100-120 °C and add a second 500 g portion of formic acid.

-

Resume the distillation, again collecting the fraction between 195-260 °C.

-

Repeat the cooling, addition of 500 g of formic acid, and distillation a third time. The reaction is considered complete when the volume of the desired fraction decreases significantly.

-

Combine the collected distillates and treat with potassium carbonate to neutralize any remaining formic acid and to salt out the allyl alcohol.

-

Separate the upper layer of allyl alcohol. The lower layer can be distilled to recover more product.

-

Purify the crude allyl alcohol by fractional distillation.

Step 2: Synthesis of this compound from Allyl Alcohol

The addition of bromine to the double bond of allyl alcohol is a straightforward and high-yielding reaction.

Reaction Pathway: Bromination of Allyl Alcohol

Caption: Bromination of allyl alcohol to form this compound.

Quantitative Data for this compound Synthesis

The following table summarizes key quantitative data for the bromination of allyl alcohol.

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromine (Br₂) | Carbon Tetrachloride | 0-25 | - | [5] |

| Tetramethylammonium bromide-bromine adduct | Ether | 40 (ice cooling) | 85 | [5] |

| Bromine (Br₂) | Saturated Aliphatic Hydrocarbon | -10 to 60 | High | [4] |

Experimental Protocol: Bromination of Allyl Alcohol

This protocol is based on a general procedure for the bromination of allyl alcohol.[5]

Materials:

-

Allyl Alcohol (1 mole, 58 g)

-

Bromine

-

Carbon Tetrachloride (or another suitable inert solvent)

Equipment:

-

Reaction flask equipped with a dropping funnel and stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Dissolve the allyl alcohol in a suitable volume of carbon tetrachloride in the reaction flask and cool the mixture in an ice bath.

-

Prepare a solution of the calculated amount of bromine in carbon tetrachloride.

-

Slowly add the bromine solution to the stirred allyl alcohol solution while maintaining the temperature between 0-25 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and the reaction mixture is no longer decolorizing, allow the mixture to warm to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Alternative Direct Bromination of Glycerol

While the primary focus of this guide is the synthesis of this compound, it is noteworthy that a direct bromination of glycerol can yield its isomer, 1,3-dibromo-2-propanol (glycerol α,γ-dibromohydrin). This reaction is typically carried out using red phosphorus and bromine.[10] Researchers interested in this regioisomer can refer to the detailed procedure in Organic Syntheses.[10]

Conclusion

The synthesis of this compound from glycerol is a viable and sustainable process that proceeds efficiently through a two-step pathway involving the formation of allyl alcohol as a key intermediate. This guide provides the necessary theoretical framework, quantitative data, and detailed experimental protocols to enable researchers to successfully perform this synthesis. The provided information also allows for further optimization of reaction conditions to improve yields and process efficiency. The use of glycerol, a byproduct of biodiesel production, as a starting material aligns with the principles of green chemistry, adding to the attractiveness of this synthetic route.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]

- 3. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]

- 4. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. WO2008092115A1 - Conversion of glycerol from biodiesel production to allyl alcohol - Google Patents [patents.google.com]

- 7. Catalytic conversion of glycerol to allyl alcohol; effect of a sacrificial reductant on the product yield - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02338K [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,3-Dibromo-1-propanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-1-propanol and its structural isomers. It includes a detailed examination of their chemical structures, physicochemical properties, experimental synthesis protocols, and toxicological profiles, with a focus on the genotoxic mechanisms of this compound.

Structural Formula and Isomers

This compound is a halogenated alcohol with the chemical formula C₃H₆Br₂O. Its structure consists of a three-carbon propanol backbone with two bromine atoms attached to adjacent carbons. In addition to this compound, several other structural isomers exist, each with unique properties and potential applications. The primary isomers are detailed below.

Visual Representation of Dibromopropanol Isomers

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are critical for understanding their behavior in various experimental and biological systems.

| Property | This compound | 1,3-Dibromo-2-propanol | 1,2-Dibromo-1-propanol | 1,1-Dibromo-2-propanol | 2,2-Dibromo-1-propanol |

| CAS Number | 96-13-9 | 96-21-9 | 19079970 (PubChem CID) | 62872-25-7 | 59992-05-1 |

| Molecular Weight | 217.89 g/mol [1] | 217.89 g/mol | 217.89 g/mol | 217.89 g/mol [2] | 217.89 g/mol [3] |

| Appearance | Clear colorless to slightly yellow viscous liquid[1][4] | Colorless to pale yellow liquid[1] | No data available | No data available | No data available |

| Boiling Point | 219 °C (decomposes partially)[5]; 95-97 °C at 10 mmHg[6] | 219 °C[7]; 82-83 °C at 7 mmHg[5] | No data available | No data available | No data available |

| Melting Point | No data available | -15 °C[1] | No data available | No data available | No data available |

| Density | 2.12 g/mL at 25 °C[1][8] | 2.136 g/mL at 25 °C[5][9] | No data available | No data available | No data available |

| Solubility in Water | 5-10 g/100 mL at 20 °C[4][8] | Soluble[1] | No data available | No data available | No data available |

| Refractive Index | n20/D 1.559[6] | n20/D 1.552[5][10] | No data available | No data available | No data available |

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of dibromopropanol isomers are crucial for researchers. The following section outlines key experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of allyl alcohol.[11][12]

-

Materials: Allyl alcohol, carbon tetrachloride, bromine.

-

Procedure:

-

Dissolve allyl alcohol in approximately ten volumes of carbon tetrachloride.

-

Prepare a solution of the calculated amount of bromine in double its volume of carbon tetrachloride.

-

Slowly add the bromine solution to the allyl alcohol solution, maintaining the temperature between 0-25 °C.

-

After the addition is complete, evaporate the carbon tetrachloride.

-

Purify the resulting this compound by vacuum distillation, collecting the fraction boiling at 95-97 °C / 10 mmHg.[12]

-

An alternative procedure utilizes a tetramethylammonium bromide-bromine adduct.[12]

-

Materials: Allyl alcohol, tetramethylammonium bromide-bromine adduct, ether.

-

Procedure:

-

Cool 1 mole of allyl alcohol with ice.

-

Over 40 minutes, add 222 g of tetramethylammonium bromide-bromine adduct while stirring and maintaining the temperature at 40 °C.

-

A precipitate of tetramethylammonium bromide will form. Filter this off and wash with ether.

-

Combine the filtrate and the ether washings.

-

Distill the combined solution at 95-97 °C / 10 mmHg to obtain this compound in approximately 85% yield.[12]

-

Synthesis of 1,3-Dibromo-2-propanol

The synthesis of 1,3-Dibromo-2-propanol can be achieved through the bromination of glycerol.

-

Materials: Glycerol, hydrogen bromide.

-

Procedure: A detailed, contemporary protocol was not found in the search results, but historical methods involve the reaction of glycerol with hydrogen bromide.

Synthesis of Other Isomers

Toxicology and Signaling Pathways

This compound is recognized as a carcinogen and genotoxic agent.[5] Its toxicity is primarily attributed to its metabolic activation into reactive intermediates.

Genotoxicity of this compound

This compound has demonstrated genotoxic effects in various in vitro and in vivo test systems, including:

-

Bacterial and Mammalian Cells: It induces mutations in Salmonella typhimurium and Escherichia coli, as well as in V79 hamster cells and L5178Y mouse lymphoma cells.[5]

-

Drosophila melanogaster: It causes sex-linked recessive lethal mutations and reciprocal translocations.[5]

-

Chromosomal Aberrations: It induces sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells.[5]

The genotoxicity is linked to its metabolites, 2-bromoacrolein (2-BA) and 2,3-dibromopropanal (2,3-DBPA). These reactive aldehydes can cause DNA single-stranded breaks and are potent transforming agents in cell cultures.

Proposed Genotoxicity Pathway

The following diagram illustrates a simplified proposed pathway for the genotoxicity of this compound.

This pathway highlights the metabolic activation of this compound to reactive species that subsequently damage DNA, leading to mutations, chromosomal aberrations, and ultimately, carcinogenesis.

Conclusion

This technical guide has provided a detailed overview of this compound and its structural isomers, covering their chemical structures, physicochemical properties, and synthesis. A significant focus has been placed on the well-documented genotoxicity and carcinogenicity of this compound, with an elucidation of its metabolic activation and subsequent molecular damage pathways. For drug development professionals and researchers, a thorough understanding of these properties is essential for the safe handling and potential application of these compounds in chemical synthesis and pharmaceutical research. Further investigation is warranted to fully characterize the properties and toxicological profiles of the less-studied isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound (96-13-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,1-Dibromopropan-2-ol | C3H6Br2O | CID 22395474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. The genotoxicity of 2-bromoacrolein and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dibromo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromo-1-propanol, a key intermediate in the synthesis of various pharmaceuticals and flame retardants. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.35 | m | 1H | - | H-2 |

| ~3.95 | m | 2H | - | H-1 |

| ~3.75 | m | 2H | - | H-3 |

| ~2.5 (variable) | s (broad) | 1H | - | -OH |

Note: The chemical shifts are approximate values interpreted from spectral images. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~65 | C-1 |

| ~50 | C-2 |

| ~38 | C-3 |

Note: The chemical shifts are approximate values interpreted from spectral images.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 2960, 2880 | Medium | C-H stretch (alkane) |

| 1420 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 650 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 218, 220, 222 | Low | [M]+ (Molecular ion with Br isotopes) |

| 139, 141 | High | [M - Br]+ |

| 121, 123 | Medium | [M - Br - H₂O]+ |

| 91 | Medium | [C₃H₃O]+ |

| 57 | High | [C₃H₅O]+ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz NMR spectrometer was used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 s.

-

Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Parameters: A Fourier-transform infrared (FTIR) spectrometer was used to acquire the spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). An electron ionization (EI) source was used with an ionization energy of 70 eV.

Instrumentation and Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 40-300.

Visualizations

Caption: Workflow of Spectroscopic Analysis.

The diagram above illustrates the logical workflow for the structural elucidation of this compound using a combination of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for a comprehensive understanding of the molecule's structure and functional groups.

Stability and Storage of 2,3-Dibromo-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromo-1-propanol (CAS No. 96-13-9).[1][2][3] This halogenated alcohol is a key intermediate in the synthesis of flame retardants, insecticides, and pharmaceuticals.[1][4][5] Understanding its stability profile is critical for ensuring its quality, safety, and effectiveness in research and development. This document outlines the known chemical and physical properties, factors influencing stability, recommended storage and handling procedures, and potential decomposition pathways. While specific kinetic data for degradation is limited in publicly available literature, this guide provides a framework for establishing appropriate stability testing protocols based on established international guidelines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. This compound is a clear, colorless to slightly yellow viscous liquid at room temperature.[1][4][5] Key physical and chemical data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Br₂O | [1][3][6] |

| Molecular Weight | 217.89 g/mol | [1] |

| CAS Number | 96-13-9 | [1][2][3][6] |

| Appearance | Clear, colorless to slightly yellow viscous liquid | [1][4][5] |

| Boiling Point | 219 °C (426 °F) at 760 mmHg | [1][7] |

| 95-97 °C at 10 mmHg | [2][4][8] | |

| Density | 2.12 g/mL at 25 °C | [2][8] |

| Solubility | Soluble in water (50-100 mg/mL at 20 °C), alcohol, ether, benzene, and acetone. | [1][5][7] |

| Vapor Pressure | 1 mmHg at 57 °C (134.6 °F) | [1][7] |

| Refractive Index | n20/D 1.559 | [2][8] |

Stability Profile

This compound is generally stable under normal temperatures and pressures.[5] However, its stability can be compromised by exposure to certain environmental factors.

Effect of Light

Effect of Air

Prolonged exposure to air may also contribute to the discoloration of the compound. To maintain its purity, it should be stored in tightly sealed containers.

Thermal Stability

This compound is stable at ambient temperatures. However, when heated to decomposition, it emits toxic fumes containing carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Hydrolytic Stability

While soluble in water, the long-term hydrolytic stability of this compound has not been extensively documented in available literature. Given its structure as a halogenated alcohol, it may be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Incompatibilities

To ensure safety and maintain the integrity of the compound, contact with the following substances should be avoided:

-

Strong oxidizing agents: Can cause vigorous reactions.[4][5][7]

-

Strong bases: May promote dehydrohalogenation or other decomposition reactions.

-

Strong acids: Can potentially catalyze degradation reactions.

-

Alkaline materials, oxoacids, and epoxides.

Recommended Storage Conditions

Based on its stability profile, the following storage conditions are recommended for this compound to ensure its long-term integrity:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated temperatures (2-8 °C) | To minimize potential thermal degradation and slow down other degradation pathways. |

| Atmosphere | Tightly sealed container | To prevent exposure to air and moisture. |

| Light | Amber glass vial or stored in the dark | To protect from light-induced degradation. |

| Container | Chemically inert and tightly sealed container (e.g., glass) | To prevent leaching or reaction with the container material. |

Decomposition

Decomposition Products

Upon thermal decomposition, this compound is known to release toxic fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[7] The specific degradation products under other conditions (e.g., hydrolysis, photolysis) are not well-documented in the literature.

Atmospheric Degradation

In the atmosphere, this compound is expected to exist as a vapor and be degraded by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this process is 8 days.[9]

Proposed Experimental Protocols for Stability Testing

Due to the lack of specific published stability studies for this compound, the following experimental protocols are proposed based on the ICH Q1A(R2) and Q1B guidelines. These protocols are intended to provide a framework for a comprehensive stability assessment.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and appropriate storage conditions.

Caption: Logic diagram for long-term and accelerated stability studies.

Methodology:

-

Batch Selection: Utilize at least three representative batches of this compound.

-

Container Closure System: Store samples in the intended long-term storage containers.

-

Storage Conditions:

-

Long-Term: Store at the recommended refrigerated temperature (e.g., 5°C ± 3°C) for the proposed shelf-life.

-

Accelerated: Store at an elevated temperature (e.g., 25°C ± 2°C) and controlled humidity (e.g., 60% RH ± 5% RH) for a shorter duration (e.g., 6 months).

-

-

Testing Frequency: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, and degradation products.

-

Data Analysis: Evaluate the data to establish a re-test period or shelf-life for the compound under the defined storage conditions.

Conclusion

This compound is a stable compound under recommended storage conditions. Its stability is primarily influenced by exposure to light, air, and high temperatures. Adherence to proper storage and handling guidelines, including refrigeration and protection from light and air in a tightly sealed, inert container, is crucial for maintaining its quality and purity. For critical applications in drug development and research, it is imperative to conduct thorough stability studies, following established guidelines, to fully characterize its degradation profile and establish a definitive shelf-life.

References

- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 96-13-9 [sigmaaldrich.com]

- 3. gojirafc.com [gojirafc.com]

- 4. This compound | 96-13-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound 98 96-13-9 [sigmaaldrich.com]

- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Flame Retardant Metabolite: An In-Depth Technical Guide to 2,3-Dibromo-1-propanol's Role in Tris(2,3-dibromopropyl) phosphate Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,3-dibromopropyl) phosphate (Tris-BP), a flame retardant previously used in consumer products, has been identified as a carcinogen, leading to its ban in many applications, including children's sleepwear.[1][2] A significant body of research has demonstrated that the toxicity of Tris-BP is largely mediated by its metabolites, with 2,3-dibromo-1-propanol (DBP) being a key player. This technical guide provides a comprehensive overview of DBP as a metabolite of Tris-BP, focusing on its toxicokinetics, the analytical methodologies for its detection, and the cellular signaling pathways it perturbs. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key analytical methods. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms underlying DBP's toxicity.

Introduction

Tris(2,3-dibromopropyl) phosphate was widely used as a flame retardant in plastics, textiles, and polyurethane foams.[1] Its use in children's sleepwear was banned in the 1970s due to evidence of its carcinogenicity in animal studies.[2][3] Subsequent research has focused on understanding the metabolic activation of Tris-BP and the role of its metabolites in its toxicological profile. This compound (DBP) is a primary metabolite of Tris-BP and has been shown to be genotoxic and carcinogenic itself.[4][5] Human exposure to DBP has been confirmed through the detection of this metabolite in the urine of children who wore Tris-BP-treated apparel.[6] This guide will delve into the scientific understanding of DBP's formation from Tris-BP and its subsequent biological effects.

Toxicokinetics and Metabolism of Tris(2,3-dibromopropyl) phosphate

The metabolism of Tris-BP is a critical step in its activation to toxic intermediates. The process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following exposure, Tris-BP is absorbed and distributed to various tissues, with the kidney being a primary target for toxicity.[9] The parent compound is metabolized to several products, including DBP and bis(2,3-dibromopropyl) phosphate (Bis-BP).[7][10] These metabolites are then excreted, primarily in the urine and bile.

Table 1: Toxicokinetic Parameters of Tris(2,3-dibromopropyl) phosphate and its Metabolites in Rats

| Parameter | Value | Species/Route | Reference |

| Urinary Excretion of ¹⁴C-Tris-BP derived radioactivity | ~50% of dose in 24 hours | Rat / Oral & IV | [2] |

| Biliary Excretion of ¹⁴C-Tris-BP derived radioactivity | 34% of dose in 24 hours | Rat / IV | [1] |

| Urinary Metabolite: Bis(2,3-dibromopropyl) phosphate | Minor urinary metabolite | Rat / IV | [1] |

| Urinary Metabolite: this compound | Present in urine | Rat / IV | [1] |

| Terminal clearance half-life from liver and kidney | ~3.8 days | Rat / Oral & IV | [2] |

Table 2: Covalent Binding of ¹⁴C-Tris-BP Metabolites to Rat Tissues (24 hours post-administration)

| Tissue | Covalent Binding (pmol/mg protein) | Reference |

| Kidney | 2495 ± 404 | [7] |

| Liver | 476 ± 123 | [7] |

| Testes | 94 ± 11 | [7] |

Metabolic Pathways

The metabolic conversion of Tris-BP to DBP is a key activating step. The proposed pathway involves oxidative metabolism by cytochrome P450 enzymes. Another significant and highly reactive metabolite formed is 2-bromoacrolein, which is a potent mutagen.[7][11][12]

Experimental Protocols for the Analysis of this compound

Accurate quantification of DBP in biological matrices is essential for assessing exposure and understanding its toxicokinetics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Sample Preparation from Biological Matrices

This protocol is adapted from a method for the quantitative measurement of DBP in urine.[7]

-

Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/sulfatase to deconjugate DBP metabolites. Incubate at 37°C for at least 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute DBP with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

-

-

Concentration and Derivatization (Optional):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane).

-

Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve chromatographic properties, though not always necessary.

-

-

Internal Standard: A suitable internal standard, such as ¹³C-labeled DBP or an analog like 1,4-dibromo-2-butanol, should be added at the beginning of the sample preparation process for accurate quantification.[7]

-

Homogenization: Homogenize a known weight of tissue (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins. Vortex and centrifuge at high speed.

-

Extraction: Collect the supernatant containing the analytes. The extraction can be repeated to improve recovery.

-

Clean-up (Optional): The supernatant can be further cleaned using SPE if significant matrix effects are observed.

-

Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

GC-MS and LC-MS/MS Instrumentation and Parameters

Table 3: Typical GC-MS Parameters for DBP Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for DBP and internal standard (e.g., for DBP: fragments from the molecular ion) |

Table 4: Typical LC-MS/MS Parameters for DBP and Tris-BP Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Gradient elution from low to high percentage of mobile phase B |

| Flow Rate | 0.3 mL/min |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor to product ion transitions for each analyte and internal standard |

Cellular Signaling Pathways Affected by this compound

DBP exerts its toxicity through the perturbation of several critical cellular signaling pathways, primarily related to genotoxicity, oxidative stress, and apoptosis.

DNA Damage Response (DDR) Pathway

DBP is a genotoxic agent that causes DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This pathway involves sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which then phosphorylate downstream targets like the checkpoint kinases CHK1 and CHK2. A key effector of the DDR is the tumor suppressor protein p53.

p53-Mediated Apoptosis

Activation of p53 by DBP-induced DNA damage can lead to apoptosis (programmed cell death). p53 transcriptionally activates pro-apoptotic genes, such as Bax, which leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Cellular stress, including that induced by DBP, can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the ERK, JNK, and p38 MAPK cascades, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The activation of these pathways can contribute to the toxic effects of DBP, particularly in target organs like the kidney.

Oxidative Stress and the Nrf2 Pathway

DBP can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The cell defends against oxidative stress through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for detoxifying and antioxidant enzymes.

Conclusion

This compound is a critical metabolite in the bioactivation of the flame retardant Tris(2,3-dibromopropyl) phosphate. Its formation is a key step leading to the genotoxic and carcinogenic effects associated with Tris-BP exposure. Understanding the toxicokinetics of DBP, employing robust analytical methods for its detection, and elucidating the cellular signaling pathways it disrupts are paramount for risk assessment and for advancing our knowledge of chemically-induced toxicity. The information presented in this guide, including quantitative data, detailed protocols, and pathway diagrams, provides a solid foundation for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and environmental health. Further research into the intricate molecular mechanisms of DBP's action will continue to be crucial for mitigating the risks associated with exposure to this and other harmful environmental chemicals.

References

- 1. View of THE PHTHALATE DBP-INDUCED CYTOTOXICITY AND APOP-TOSIS VIA GENE EXPRESSION OF p53, Bcl2 AND Bax IN TUMOR CELL LINES [journal.esg.net.eg]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATM and Chk2-dependent phosphorylation of MDMX contribute to p53 activation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Carcinogenicity and Genotoxicity of 2,3-Dibromo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-1-propanol (DBP), a halogenated alcohol primarily used as an intermediate in the production of flame retardants and pesticides, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the carcinogenicity and genotoxicity of DBP, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its toxicity. The National Toxicology Program (NTP) has classified this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[1][2][3] Furthermore, a robust body of evidence demonstrates its genotoxic potential across a range of in vitro and in vivo assays. This document is intended to serve as a critical resource for researchers and professionals engaged in the assessment of chemical safety and the development of therapeutic agents.

Carcinogenicity

Long-term dermal exposure studies in rodents have provided clear evidence of the carcinogenic activity of this compound.[4][5] These studies, primarily conducted by the National Toxicology Program (NTP), revealed that DBP induces tumors at multiple tissue sites in both F344/N rats and B6C3F1 mice.[4][5]

Carcinogenicity in F344/N Rats

Dermal application of this compound in ethanol for 48 to 55 weeks resulted in a significant, dose-dependent increase in the incidence of neoplasms at numerous sites in both male and female F344/N rats.[4][5][6] The study was terminated earlier than the planned two years due to a significant reduction in the survival of high-dose animals, which was attributed to the chemically induced neoplasms.[5][6] Notably, almost all dosed rats developed malignant neoplasms, whereas such occurrences were rare in the control groups.[4][5]

Table 1: Incidence of Neoplasms in F344/N Rats Dermally Exposed to this compound

| Organ/Tissue System | Neoplasm Type | Male Rats (Incidence) | Female Rats (Incidence) |

| Control (0 mg/kg) | Low Dose (188 mg/kg) | ||

| Skin | Squamous Cell Papilloma, Keratoacanthoma, Basal Cell Carcinoma, or Sarcoma | 0/50 | 29/50 |

| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | 0/50 | 15/50 |

| Esophagus | Squamous Cell Papilloma or Carcinoma | 0/50 | 10/50 |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 | 21/50 |

| Small Intestine | Adenocarcinoma | 0/50 | 4/50 |

| Large Intestine | Adenomatous Polyp or Adenocarcinoma | 0/50 | 3/50 |

| Liver | Hepatocellular Adenoma or Carcinoma | 1/50 | 5/50 |

| Kidney | Renal Tubule Adenoma or Carcinoma | 0/50 | 3/50 |

| Zymbal's Gland | Carcinoma | 0/50 | 8/50 |

| Mammary Gland | Fibroadenoma or Adenocarcinoma | - | - |

| Clitoral Gland | Adenoma or Carcinoma | - | - |

| Spleen | Hemangioma or Hemangiosarcoma | 0/50 | 2/50 |

| Mesothelium (Tunica Vaginalis) | Mesothelioma | 0/50 | 1/50 |

Data extracted from the National Toxicology Program Technical Report TR-400.

Carcinogenicity in B6C3F1 Mice

Similar to the findings in rats, dermal application of this compound for 36 to 42 weeks led to a significant increase in the incidence of neoplasms in B6C3F1 mice.[4][5][6]

Table 2: Incidence of Neoplasms in B6C3F1 Mice Dermally Exposed to this compound

| Organ/Tissue System | Neoplasm Type | Male Mice (Incidence) | Female Mice (Incidence) |

| Control (0 mg/kg) | Low Dose (88 mg/kg) | ||

| Skin | Squamous Cell Papilloma, Keratoacanthoma, or Basal Cell Carcinoma | 0/50 | 12/50 |

| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 | 18/50 |

| Liver | Hepatocellular Adenoma or Carcinoma | 5/50 | 15/50 |

| Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 3/50 | 9/50 |

Data extracted from the National Toxicology Program Technical Report TR-400.

Genotoxicity

This compound has demonstrated clear genotoxic activity in a variety of in vitro and in vivo assays. Its genotoxicity is a key factor contributing to its carcinogenic potential.

In Vitro Genotoxicity

DBP has been shown to be mutagenic and clastogenic in several in vitro test systems.

Table 3: Summary of In Vitro Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Reverse Mutation | Salmonella typhimurium (strains TA98, TA100, TA1535) | With and Without | Positive |

| Gene Mutation | L5178Y Mouse Lymphoma Cells (TK locus) | With and Without | Positive |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |

Data from the National Toxicology Program.[4]

In Vivo Genotoxicity

While DBP is genotoxic in several in vitro systems, the results from in vivo studies are more varied.

Table 4: Summary of In Vivo Genotoxicity of this compound

| Assay | Test System | Route of Administration | Result |

| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | - | Positive |

| Reciprocal Translocations | Drosophila melanogaster | - | Positive |

| Micronucleus Test | Mouse Bone Marrow | Intraperitoneal | Negative |

Data from the National Toxicology Program.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

-

Bacterial Strains: S. typhimurium strains TA98, TA100, and TA1535, which are sensitive to frameshift and base-pair substitution mutagens, were used.

-

Metabolic Activation: The assay was conducted both with and without a rat liver S9 fraction for metabolic activation.

-

Procedure:

-

A top agar is prepared containing a trace amount of histidine and biotin.

-

The test compound, bacterial culture, and S9 mix (if applicable) are added to the molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) is counted. A positive response is defined as a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Chromosomal Aberration Assay

This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells were used.

-

Treatment: Cells were exposed to various concentrations of this compound with and without S9 metabolic activation for a short period (e.g., 3-4 hours).

-

Harvest: After treatment, cells were washed and cultured in fresh medium. A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

-

Slide Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: Chromosomes were stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration were scored for structural aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of cells with one or more aberrations was calculated and compared to the control group.

Sister Chromatid Exchange (SCE) Assay

This assay detects the exchange of genetic material between sister chromatids, an indicator of DNA damage and repair.

-

Cell Line: Chinese Hamster Ovary (CHO) cells were used.

-

BrdU Labeling: Cells were cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU).

-

Treatment: Cells were treated with this compound for a defined period.

-

Harvest: A spindle inhibitor was added to arrest cells in metaphase, and cells were harvested.

-

Slide Preparation and Staining: Metaphase spreads were prepared and differentially stained (e.g., fluorescence plus Giemsa) to visualize the sister chromatids.

-

Analysis: The number of SCEs per metaphase was counted for a set number of cells per concentration.

Mechanism of Action

The carcinogenicity and genotoxicity of this compound are believed to be mediated through its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation

While DBP itself can be reactive, its genotoxicity is enhanced by metabolic activation. A key proposed pathway involves the formation of a reactive epoxide intermediate, glycidol, or more likely, 2-bromo-2,3-epoxypropane (epibromohydrin). This activation is often mediated by cytochrome P450 enzymes.

DNA Adduct Formation

The reactive epoxide intermediate is an electrophilic species that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations. If not repaired, these mutations can accumulate in critical genes that regulate cell growth and differentiation, ultimately leading to the initiation of cancer.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abstract for TR-400 [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity and carcinogenicity of this compound in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

Synonyms for 2,3-Dibromo-1-propanol like glycerol α,β-dibromohydrin

This technical guide provides a comprehensive overview of 2,3-Dibromo-1-propanol, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, physicochemical properties, synthesis protocols, and its role as a reactive intermediate, with a focus on its relevance in scientific research and development.

Chemical Identity and Synonyms

This compound is a halogenated alcohol with the chemical formula C₃H₆Br₂O. It is also widely known by its synonym, glycerol α,β-dibromohydrin. A comprehensive list of its synonyms is provided in Table 1, aiding in its identification across various chemical databases and literature.[1][2][3][4][5]

Table 1: Synonyms for this compound

| Type | Synonym |

| IUPAC Name | 2,3-dibromopropan-1-ol[1] |

| Common Synonyms | Glycerol α,β-dibromohydrin[4][5] |

| α,β-Dibromohydrin[4][5] | |

| Allyl alcohol dibromide[1][2] | |

| beta-Dibromohydrin[1][2] | |

| 1,2-Dibromohydrin[1] | |

| Glycerol 1,2-dibromohydrin[1][2] | |

| Systematic Synonyms | 1-Propanol, 2,3-dibromo-[1][2] |

| 2,3-Dibromopropyl alcohol[1][2] | |

| 1,2-Dibromopropan-3-ol[1][2] | |

| Trade/Other Names | Brominex 257[1][2] |

| DBP (flame retardant)[1][2] | |

| NCI-C55436[1][2] | |

| USAF DO-42[1][2] | |

| NSC-6203[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound